REACTION_CXSMILES
|
C(O[Si:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.[CH:14]1([Mg]Br)[CH2:18][CH2:17][CH2:16][CH2:15]1.[Cl-].[NH4+]>COC(C)(C)C>[CH:14]1([Si:4]([O:5][CH2:6][CH3:7])([O:8][CH2:9][CH3:10])[O:11][CH2:12][CH3:13])[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Mg]Br
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 (± 5) mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)O[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 10° C
|
Type
|
ADDITION
|
Details
|
After completion of addition
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added drop wise
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated from the aqueous layer
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give crude cyclopentyltriethoxysilane
|
Type
|
DISTILLATION
|
Details
|
The crude was purified by fractional distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)[Si](OCC)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |